molecular formula C22H24N2O5S B2653865 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 895650-82-5

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2653865
CAS No.: 895650-82-5
M. Wt: 428.5
InChI Key: XNYGWJJKQGLKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates multiple pharmacologically active motifs, making it a valuable intermediate for the synthesis and investigation of new therapeutic agents. The core of the molecule is based on a quinoline structure, a heterocycle well-documented for its diverse biological activities . This structure is further functionalized with a pyrrolidine substitution at the 4-position, a feature common in molecules designed to interact with enzymatic targets and enhance pharmacokinetic properties . A key characteristic of this reagent is the (4-methoxyphenyl)sulfonyl group at the 3-position. Quinoline sulfonamide derivatives have been identified as a promising class of compounds with potential antibacterial activity , as evidenced by recent patent filings . This suggests its utility in pioneering new anti-infective strategies. The 6,7-dimethoxy substitution pattern on the quinoline ring is a structural feature associated with molecules under investigation as inhibitors of various biological targets. For instance, substituted 6,7-dialkoxy-3-isoquinoline derivatives have been explored for their potential as Phosphodiesterase 10A (PDE10A) inhibitors , which are relevant to central nervous system disorders . Another example includes a compound combining the 6,7-dimethoxyquinazoline core with a (R)-3-(naphthyloxy)pyrrolidine group, which is also targeted at PDE10A inhibition . Primary Research Applications: • Medicinal Chemistry: Serves as a versatile building block for designing and synthesizing novel quinoline-based compounds for biological screening. • Antimicrobial Research: Acts as a core structure for developing new antibacterial agents, inspired by the activity of related quinoline sulfonamides . • Enzyme Inhibition Studies: Its structural features make it a candidate for creating libraries of molecules to probe the activity of enzymes such as phosphodiesterases . This product is intended for research use only by qualified laboratory professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-27-15-6-8-16(9-7-15)30(25,26)21-14-23-18-13-20(29-3)19(28-2)12-17(18)22(21)24-10-4-5-11-24/h6-9,12-14H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYGWJJKQGLKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Methoxy Groups: Methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.

    Pyrrolidinyl Substitution: The final step involves the substitution of a hydrogen atom at position 4 with a pyrrolidinyl group, which can be achieved through nucleophilic substitution reactions using pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidinyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Pyrrolidine, thiols, amines.

Major Products

    Oxidation Products: Quinoline derivatives with oxidized methoxy or pyrrolidinyl groups.

    Reduction Products: Sulfide or thiol derivatives of the quinoline compound.

    Substitution Products: Quinoline derivatives with substituted methoxy groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research has shown that modifications to the quinoline structure can enhance its cytotoxicity against various cancer cell lines. For example, derivatives with methoxy and sulfonyl groups have demonstrated increased efficacy in targeting cancer cells by disrupting key cellular processes involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies reveal that quinoline-based compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxyphenyl and sulfonyl groups is believed to contribute to the enhanced interaction with bacterial cell membranes, leading to increased antimicrobial efficacy .

Anticonvulsant Effects

Research into the anticonvulsant properties of similar quinoline derivatives suggests that they may be effective in treating seizure disorders. The structural characteristics of 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline allow it to interact with neurotransmitter systems involved in seizure activity, potentially providing a novel therapeutic avenue for epilepsy management .

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for producing complex molecules from simpler precursors. Variations in the synthesis process can yield derivatives with modified biological activities .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialBroad-spectrum antibacterial effects
AnticonvulsantPotential effectiveness in seizures

Case Studies

Several case studies highlight the applications of quinoline derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that a related quinoline derivative exhibited IC50 values below 10 µM against breast cancer cell lines, suggesting potent anticancer activity attributable to structural modifications .
  • Antimicrobial Efficacy : Another research effort reported MIC values as low as 5 µg/mL for certain quinoline derivatives against resistant bacterial strains, indicating significant promise for clinical applications in infectious diseases .
  • Anticonvulsant Research : In experimental models, certain quinoline derivatives showed a protective index greater than 10 against induced seizures, highlighting their potential as anticonvulsant agents .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s methoxy and sulfonyl groups may facilitate binding to active sites, while the pyrrolidinyl group could enhance its solubility and cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related quinoline derivatives:

Compound Name / Structure Key Substituents Synthesis Method Notable Properties/Applications Evidence Source
Target Compound : 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline 6,7-OMe; 3-(4-OMe-Ph-SO₂); 4-pyrrolidine Likely Pd-catalyzed cross-coupling Hypothesized enhanced stability/bioactivity -
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Cl-Ph; 4-OMe-Ph; 4-NH₂ PdCl₂(PPh₃)₂/PCy3/K₂CO₃ in DMF Melting point: 223–225°C; solid crystalline
4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline 4-MeSO₂-Ph; imidazole Reflux with CDI in NMP Potential antimicrobial activity
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate 6,7-F; 2-S-(4-F-Ph); 4-OH Multi-step fluorination/sulfanylation Antibacterial/antifungal applications
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline 6,7-OMe; 4-O-(4-NO₂-Ph) SNAr or coupling reactions High reactivity (nitro group as electron acceptor)

Key Comparative Insights

Synthetic Routes: Pd-catalyzed cross-coupling (e.g., ) is common for methoxyphenyl-substituted quinolines . In contrast, fluorinated derivatives () require specialized fluorination steps, which are costlier and less atom-economical . Sulfonyl groups (e.g., 3-((4-methoxyphenyl)sulfonyl) in the target compound) are typically introduced via sulfonation or oxidation of thiol intermediates, as seen in and .

Electronic and Steric Effects :

  • The 6,7-dimethoxy groups in the target compound increase lipophilicity compared to fluorinated analogues (), which may enhance membrane permeability but reduce aqueous solubility .
  • The 4-(pyrrolidin-1-yl) substituent introduces a basic center (pKa ~10–11), contrasting with the neutral imidazole group in ’s compound. This difference could influence pharmacokinetics (e.g., absorption in the gastrointestinal tract) .

Biological Activity: Fluorinated quinolones () are established antibiotics, but the target compound’s 4-methoxyphenylsulfonyl group may confer unique binding interactions with enzymes like DNA gyrase or topoisomerase IV . Nitrophenoxy-substituted quinolines () are more reactive due to the electron-deficient nitro group but may exhibit higher toxicity .

Thermal Stability :

  • Compounds with sulfonyl groups (e.g., target compound, ) generally exhibit higher melting points and stability than thioether analogues () due to stronger intermolecular forces .

Biological Activity

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes current research findings, including structure-activity relationships, mechanism of action, and biological evaluations.

Chemical Structure and Properties

The compound features a quinoline backbone with specific substitutions that enhance its biological activity. The structural formula is represented as follows:

C20H24N2O5S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5\text{S}

Key Structural Components:

  • Quinoline Core: A bicyclic structure known for diverse biological activities.
  • Dimethoxy Groups: Located at positions 6 and 7, these groups are crucial for enhancing lipophilicity and potential receptor interactions.
  • Pyrrolidine Ring: This moiety may influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
HT-29 (Colorectal)5.2c-Met kinase inhibition
MKN-45 (Gastric)6.8Induction of apoptosis
MDA-MB-231 (Breast)7.5Cell cycle arrest at G2/M phase

The compound's mechanism primarily involves the inhibition of c-Met kinase, a critical pathway in cancer cell growth and metastasis. In vitro studies demonstrated that it induces apoptosis and cell cycle arrest, contributing to its efficacy against tumor cells .

Neurological Implications

In addition to its anticancer properties, this compound has shown potential in neurological applications. Research indicates that it may modulate neuroprotective pathways, which could be beneficial in treating neurodegenerative diseases such as Huntington's disease.

Mechanism of Action:

  • The compound appears to influence histone methylation patterns, particularly affecting H3K9me3 levels, thereby altering gene expression associated with neuronal survival and function .

Case Studies

  • Study on Anticancer Activity:
    A comprehensive study evaluated the effects of this quinoline derivative on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability alongside increased markers of apoptosis.
  • Neuroprotective Effects:
    In a model of Huntington's disease, treatment with the compound resulted in improved motor function and reduced neurodegeneration markers in transgenic mice models .

Q & A

Q. What are the key synthetic routes for 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinoline core via cyclization of substituted anilines or via nucleophilic substitution reactions. For example, 4-chloro-6,7-dimethoxyquinoline derivatives can react with pyrrolidine under basic conditions (e.g., K₂CO₃) in solvents like DMSO or methanol to introduce the pyrrolidin-1-yl group .
  • Step 2 : Sulfonylation at the 3-position using 4-methoxyphenylsulfonyl chloride. This step often requires controlled temperature (e.g., 0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. Methoxy groups (6,7-OCH₃) appear as singlets at δ ~3.8–4.0 ppm, while sulfonyl and pyrrolidine protons show distinct splitting patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. For example, the molecular ion [M+H]⁺ should match the calculated mass for C₂₂H₂₅N₂O₅S .
  • X-ray Crystallography : Used to resolve crystal packing and confirm stereochemistry, often employing SHELX software for refinement .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields during synthesis?

  • Competing Side Reactions : Sulfonylation at the 3-position can lead to over-reaction or decomposition if temperature control is inadequate. Lowering reaction temperatures (0–5°C) and using anhydrous conditions mitigate this .
  • Purification Difficulties : The compound’s hydrophobicity may complicate column chromatography. Gradient elution (e.g., increasing polarity with methanol in DCM) improves separation .
  • Catalyst Selection : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) in cross-coupling steps require careful optimization of ligand/base systems to avoid byproducts .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence biological activity?

  • Methoxy Groups : Enhance lipophilicity and membrane permeability, critical for cellular uptake. Comparative studies show that 6,7-dimethoxy derivatives exhibit higher cytotoxicity than non-substituted analogs in cancer cell lines .
  • Sulfonyl Group : The 4-methoxyphenylsulfonyl moiety increases binding affinity to enzyme active sites (e.g., kinase inhibitors) due to hydrogen bonding and π-π stacking interactions .
  • Pyrrolidine Ring : Modulates solubility and conformational flexibility. Replacing pyrrolidine with piperidine reduces activity, suggesting steric and electronic preferences in target binding .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Solvent Effects : Deuterated DMSO may cause peak broadening; repeating experiments in CDCl₃ can clarify splitting patterns .
  • Dynamic Processes : Rotameric equilibria in the sulfonyl group can lead to duplicated signals. Variable-temperature NMR (e.g., 25°C to 60°C) helps identify dynamic behavior .
  • Crystallographic Validation : When NMR is ambiguous, X-ray diffraction provides definitive structural confirmation .

Q. What strategies are used to evaluate the compound’s potential as a kinase inhibitor?

  • Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes, focusing on interactions between the sulfonyl group and kinase hinge regions .
  • Cellular Profiling : Assess anti-proliferative activity in cancer cell lines (e.g., MCF-7, HeLa) and compare to known inhibitors (e.g., gefitinib) to establish selectivity .

Methodological Insights

Q. How is high-throughput screening (HTS) adapted for this compound?

  • Library Design : Include derivatives with varied substituents (e.g., halogen, alkyl) at the 3-sulfonyl and 4-pyrrolidine positions to explore SAR .
  • Automated Synthesis : Use microwave-assisted reactions to accelerate steps like cyclization and sulfonylation, reducing reaction times from hours to minutes .
  • Data Analysis : Employ cheminformatics tools (e.g., KNIME, Schrödinger) to correlate structural features with bioactivity data and prioritize lead compounds .

Q. What analytical techniques are critical for stability studies?

  • HPLC-PDA : Monitors degradation products under stress conditions (e.g., pH 1–13, heat). A C18 column with a water/acetonitrile gradient (5–95% over 20 min) resolves impurities .
  • LC-MS/MS : Identifies oxidative metabolites (e.g., sulfoxide formation) and hydrolytic byproducts .
  • Forced Degradation : Exposure to UV light (ICH Q1B guidelines) assesses photostability, with degradation kinetics modeled using Arrhenius equations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.